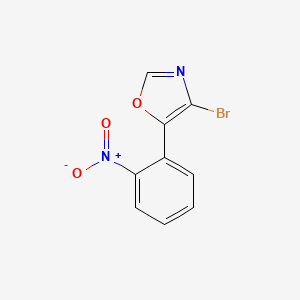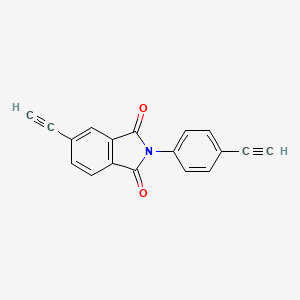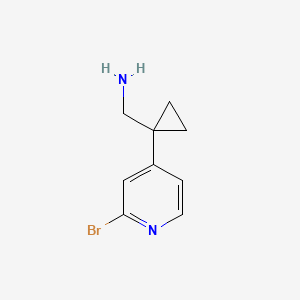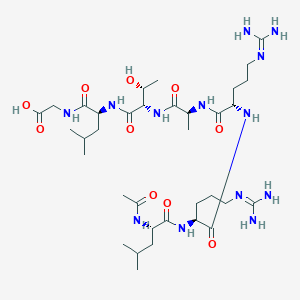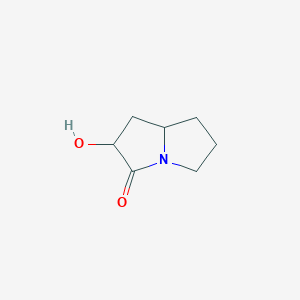![molecular formula C16H14N2O3 B12622257 N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide CAS No. 919349-71-6](/img/structure/B12622257.png)
N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide moiety attached to a prop-2-en-1-yl group, which is further substituted with a 3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide and 3-nitrobenzaldehyde.
Condensation Reaction: The benzamide undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: Due to its benzamide structure, it may serve as a lead compound for designing drugs targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.
作用機序
The mechanism of action of N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
類似化合物との比較
- N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide
- (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Comparison:
- Structural Differences: While similar in having a benzamide or chalcone core, the substituents and their positions differ, leading to variations in chemical reactivity and biological activity.
- Unique Features: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide’s unique combination of a nitro group and a prop-2-en-1-yl linkage provides distinct electronic and steric properties, influencing its reactivity and potential applications.
特性
CAS番号 |
919349-71-6 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
N-[2-(3-nitrophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C16H14N2O3/c1-12(14-8-5-9-15(10-14)18(20)21)11-17-16(19)13-6-3-2-4-7-13/h2-10H,1,11H2,(H,17,19) |
InChIキー |
OVVNTCUXFWMGIY-UHFFFAOYSA-N |
正規SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



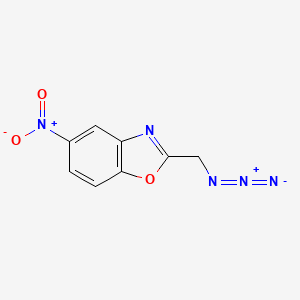
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
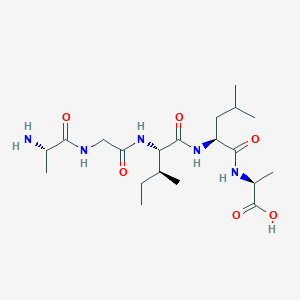
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
